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Compound of Interest

Compound Name: Picogreen

Cat. No.: B1258679

For researchers, scientists, and drug development professionals, accurate quantification of
nucleic acids is a critical step in a multitude of molecular biology workflows. The choice of
fluorescent dye can significantly impact the sensitivity, specificity, and reliability of these
measurements. This guide provides an objective comparison of two widely used DNA staining
reagents: PicoGreen and Hoechst dyes, supported by experimental data and detailed
protocols to inform your selection process.

At a Glance: PicoGreen vs. Hoechst Dyes
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Feature

PicoGreen

Hoechst Dyes (Hoechst
33258 & 33342)

Primary Target

Double-stranded DNA (dsDNA)
[11[2]

Double-stranded DNA (dsDNA)
[31[4]

Binding Mechanism

Intercalation and electrostatic

interactions[5]

Minor groove binding, with a
preference for A-T rich

regions[3][4]

Excitation Wavelength

~502 nm[1][6]

~350 nm[3][7]

Emission Wavelength

~522-524 nm[6][8]

~461 nm[3][7]

Sensitivity

High (as low as 25 pg/mL)[1]
[9]

Moderate (around 10 ng/mL)
[10][11]

Dynamic Range

4 orders of magnitude (25
pg/mL to 1,000 ng/mL)[1][12]

3 orders of magnitude (10
ng/mL to 1 pug/mL)[10][11]

o High for dsDNA over ssDNA High for dsDNA; does not bind
Specificity
and RNA[9][12] well to RNA[10][11]
- Yes (especially Hoechst
Cell Permeability No[13][14]

33342)[3][4]

Common Applications

dsDNA quantification in
solution (e.g., PCR products,
cDNA)[2][12]

Nuclear staining in live or fixed
cells, cell cycle analysis,
apoptosis detection[3][4][15]

Key Distinctions for Your Application

PicoGreen stands out for its exceptional sensitivity and broad dynamic range in quantifying

dsDNA in purified samples. Its fluorescence increases over 1000-fold upon binding to dsDNA,

providing a robust signal-to-noise ratio.[5][9] This makes it an ideal choice for applications

requiring precise measurement of low-concentration DNA samples, such as in preparation for

sequencing, cloning, or qPCR. A significant advantage of the PicoGreen assay is its simplicity,

often requiring only a single dye concentration to cover its full dynamic range.[12] However,

PicoGreen is not cell-permeant and is therefore not suitable for staining DNA within live cells.

[13][14]
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Hoechst dyes, a family of blue fluorescent stains, are staples in cell biology for their ability to
penetrate cell membranes and stain DNA in living or fixed cells.[3][15] Hoechst 33342 is
particularly noted for its enhanced cell permeability compared to Hoechst 33258.[4] These dyes
bind to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[3][4]
While less sensitive than PicoGreen for quantifying purified DNA, Hoechst dyes are
indispensable for applications like fluorescence microscopy, cell counting, and cell cycle
analysis via flow cytometry.[3][15] It is important to note that because Hoechst dyes bind to
DNA, they can interfere with DNA replication and are potentially mutagenic.[3]

Experimental Protocols
PicoGreen dsDNA Quantification Assay

This protocol is adapted for a 96-well microplate format.

Materials:

PicoGreen dsDNA Quantitation Reagent

20X TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5)

Nuclease-free water

dsDNA standard (e.g., Lambda DNA)

Black, flat-bottom 96-well plates
Procedure:
o Prepare 1X TE Buffer: Dilute the 20X TE buffer 20-fold with nuclease-free water.[16]

o Prepare DNA Standards: Create a serial dilution of the dsDNA standard in 1X TE buffer. A
typical range would be from 1000 ng/mL down to 1 ng/mL.[12]

o Prepare PicoGreen Working Solution: On the day of the experiment, dilute the concentrated
PicoGreen reagent 1:200 in 1X TE buffer.[12][17] Protect this solution from light.
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o Sample and Standard Plating: Pipette 100 pL of each DNA standard and each unknown DNA
sample into separate wells of the 96-well plate.

» Add PicoGreen: Add 100 pL of the diluted PicoGreen reagent to each well containing a
standard or sample.[16][18]

 Incubation: Incubate the plate for 2-5 minutes at room temperature, protected from light.[12]
[18]

o Measurement: Measure the fluorescence using a plate reader with excitation at ~485 nm and
emission at ~528 nm.[17]

o Data Analysis: Generate a standard curve by plotting the fluorescence of the standards
against their concentrations. Use the standard curve to determine the concentration of the
unknown DNA samples.

Click to download full resolution via product page

PicoGreen dsDNA Quantification Workflow

Hoechst 33258 DNA Quantification Assay

This protocol outlines a general procedure for using Hoechst 33258 for DNA quantification in a
cuvette-based fluorometer.

Materials:

e Hoechst 33258 dye
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10X TNE buffer (Tris-HCI, NaCl, EDTA)
Nuclease-free water
dsDNA standard (e.g., Calf Thymus DNA)

Fluorescence cuvettes

Procedure:

Prepare 1X TNE Buffer: Dilute the 10X TNE buffer 10-fold with nuclease-free water. The salt
concentration is important for optimal fluorescence.[11]

Prepare Hoechst Dye Solution: Prepare a working solution of Hoechst 33258 in 1X TNE
buffer. A common concentration is 200 ng/mL (2X solution).[11] This solution should be
prepared fresh daily and protected from light.

Prepare DNA Standards: Prepare a serial dilution of the dsDNA standard in 1X TNE buffer. A
typical range is from 2 pg/mL to 20 ng/mL.[11]

Sample and Standard Preparation: In a fluorescence cuvette, mix 1 mL of each DNA
standard or unknown sample with 1 mL of the 2X Hoechst dye solution.[11] This results in a
final volume of 2 mL and a 1X dye concentration.

Blank Preparation: Prepare a blank by mixing 1 mL of 1X TNE buffer with 1 mL of the 2X
Hoechst dye solution.[11]

Incubation: Incubate for a few minutes at room temperature, protected from light.

Measurement: Measure the fluorescence using a fluorometer with excitation in the near UV
range (~350 nm) and emission in the blue range (~450 nm).[10]

Data Analysis: Calibrate the instrument using the blank and a high-concentration standard.
Measure the fluorescence of the remaining standards and samples to determine the
concentrations.
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Hoechst 33258 DNA Quantification Workflow

Conclusion: Making the Right Choice

The selection between PicoGreen and Hoechst dyes is fundamentally driven by the specific
requirements of your experiment.

Choose PicoGreen when:
» High sensitivity and accuracy for dsDNA quantification in solution are paramount.
e You are working with low-concentration samples.

» You need to quantify dsDNA in the presence of single-stranded DNA, RNA, or free
nucleotides.[2]

Choose Hoechst dyes when:
e You need to visualize or quantify DNA within live or fixed cells.

 Your application involves fluorescence microscopy, immunohistochemistry, or flow cytometry
for cell cycle analysis.[3][15]
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e You require a nuclear counterstain in multicolor imaging experiments.[19]

By understanding the distinct characteristics and optimal applications of PicoGreen and
Hoechst dyes, researchers can ensure more accurate and reliable results in their molecular
and cellular biology endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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